Antiviral Potency: Tenofovir PMPA vs. (S)-Enantiomer (S)-PMPA
The R-enantiomer of PMPA (tenofovir) demonstrates substantially greater antiviral potency compared to the S-enantiomer. This stereochemical differentiation is critical for assay development and reference standard selection [1].
| Evidence Dimension | Antiviral efficacy against retroviruses |
|---|---|
| Target Compound Data | R-PMPA (tenofovir): More effective inhibitor |
| Comparator Or Baseline | S-PMPA: Less active enantiomer |
| Quantified Difference | Qualitatively more effective; precise fold-difference not specified in available primary sources |
| Conditions | Retrovirus inhibition assays; stereochemical comparison |
Why This Matters
Ensures procurement of the biologically active R-enantiomer rather than the significantly less active S-enantiomer for reliable antiviral assays.
- [1] IUPHAR/BPS Guide to Pharmacology. tenofovir ligand page: 'The R-enantiomer, as shown here, is more effective at inhibiting retroviruses than the S-enantiomer [1].' View Source
